Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
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Overview
Description
Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride: is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . It is commonly used in various research applications due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (2R)-2-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
- Benzyl N-[(2R)-2-aminopropyl]carbamate
- N-[(2R)-2-aminopropyl]carbamate hydrochloride
- Benzyl N-[(2S)-2-aminopropyl]carbamate hydrochloride
Uniqueness: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is unique due to its specific stereochemistry (2R configuration), which can significantly influence its biological activity and interactions with molecular targets .
Properties
IUPAC Name |
benzyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPQSQLDKMQRB-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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